Malt - 1366416-29-6

Malt

Catalog Number: EVT-15327807
CAS Number: 1366416-29-6
Molecular Formula: C14H18N2
Molecular Weight: 214.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The primary source of malt is barley, which is selected for its high starch content and enzyme activity. Other grains such as wheat, rye, and oats can also be malted but are less common in brewing applications.

Classification

Malt can be classified based on various criteria:

  • Type of Grain: Barley malt, wheat malt, rye malt.
  • Processing Method: Base malts (e.g., pale malt) and specialty malts (e.g., caramel malt).
  • Color: Light malts (pale malts) to dark malts (chocolate or black malts).
Synthesis Analysis

Methods

The synthesis of malt involves several key steps:

  1. Steeping: Barley grains are soaked in water to increase moisture content to about 45%. This step activates enzymes within the grain.
  2. Germination: The steeped grains are spread out in a controlled environment where they germinate for 4 to 6 days. During this time, enzymes break down starches into sugars.
  3. Kilning: After germination, the grains are dried using hot air to stop the germination process. This step also develops the flavor and color of the malt.

Technical Details

The steeping process typically lasts 24-48 hours, followed by an air rest period. Germination occurs at temperatures around 15°C or less for optimal enzyme activity. The kilning temperature varies depending on the desired malt characteristics but generally ranges from 60°C to 80°C .

Molecular Structure Analysis

Structure

Malt primarily consists of starches (polysaccharides), proteins, and various enzymes. The main polysaccharide present is amylopectin, a branched polymer of glucose.

Data

  • Molecular Formula: The average molecular formula for the starch component can be represented as C6H10O5C_{6}H_{10}O_{5} (repeating unit).
  • Average Molecular Weight: Varies significantly based on the degree of polymerization but can range from 162 g/mol for glucose units to thousands for larger starch molecules.
Chemical Reactions Analysis

Reactions

During malting:

  • Starch Hydrolysis: Enzymes such as alpha-amylase and beta-amylase catalyze the breakdown of starch into simpler sugars like maltose.
  • Protein Breakdown: Proteolytic enzymes convert proteins into amino acids and peptides.

Technical Details

The enzymatic activity is crucial for producing fermentable sugars necessary for yeast during fermentation. The conditions during germination (temperature and moisture) significantly affect enzyme activity and thus the quality of the malt produced .

Mechanism of Action

Process

The malting process activates enzymes that convert stored starches into fermentable sugars. This transformation occurs through hydrolysis reactions facilitated by specific enzymes:

  • Alpha-Amylase: Breaks down long chains of starch into shorter oligosaccharides.
  • Beta-Amylase: Further hydrolyzes oligosaccharides into disaccharides like maltose.

Data

The optimal pH for these enzymatic reactions typically ranges from 5.0 to 5.5 during germination .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Malt grains are usually light brown to dark brown depending on kilning.
  • Moisture Content: Typically around 4% to 5% after kilning.

Chemical Properties

  • pH Level: Malt exhibits a pH between 5.0 and 6.0.
  • Solubility: Malt extracts are soluble in water, which is essential for brewing applications.

Relevant Data or Analyses

Studies indicate that different types of malt can influence beer flavor profiles significantly, with darker malts contributing roasted flavors .

Applications

Scientific Uses

Malt is primarily used in:

  • Brewing Industry: As a key ingredient in beer production, contributing sugars for fermentation.
  • Distilling Industry: Used in whiskey production where malt provides flavor and fermentable sugars.
  • Food Industry: Malt extract is utilized in various food products such as cereals, candies, and baked goods due to its sweetness and flavor-enhancing properties.
Biochemical Basis of Malt Formation in Cereal Grains

Enzymatic Mechanisms in Starch Hydrolysis During Germination

Starch hydrolysis during malting constitutes a carefully orchestrated enzymatic cascade initiated when grains absorb water during steeping (typically reaching 40–45% moisture content). This hydration reawakens metabolic pathways in the embryo, triggering synthesis and activation of hydrolytic enzymes that diffuse into the starchy endosperm [1] [5]. The germination phase (typically 4–6 days at 10–16°C) facilitates "modification"—a collective term describing the enzymatic degradation of cell walls, proteins, and starch granules [5] [10].

During this stage:

  • Endosperm cell walls composed primarily of β-glucans and arabinoxylans undergo partial solubilization by β-glucanases and xylanases, enabling subsequent enzyme access to embedded starch granules [2] [5].
  • Storage proteins (hordeins in barley) are cleaved by proteases into peptides and free amino acids, crucial for yeast nutrition in fermentation [2] [5].
  • Starch granules remain largely intact during malting, with only ~7% degradation occurring; the primary objective is enzyme accumulation rather than extensive starch conversion, which occurs later during mashing [4] [5].

Table 1: Key Enzymatic Activities During Malting Germination Phase

Enzyme ClassPrimary SubstrateActionFunctional Outcome
β-GlucanasesEndosperm β-glucansHydrolyze β-(1,3)/(1,4) glycosidic bondsCell wall degradation, improved extractability
ProteasesStorage proteins (e.g., hordeins)Endo-/exopeptidase cleavageAmino acid release (FAN), starch accessibility
α-Amylase (limited)Starch (amylose/amylopectin)Endohydrolysis of α-(1,4) linkagesInitial dextrin production

Role of α-Amylase and β-Amylase in Maltose Synthesis

The diastatic power of malt—its capacity to saccharify starch—resides predominantly in two amylolytic enzymes: α-amylase (EC 3.2.1.1) and β-amylase (EC 3.2.1.2). These exhibit complementary but mechanistically distinct actions:

  • α-Amylase:
  • Synthesized de novo during germination in the aleurone layer
  • Acts as an endohydrolase, cleaving internal α-(1,4) glycosidic bonds within amylose and amylopectin chains randomly
  • Generates dextrins, maltotriose, and limited maltose
  • Optimal activity at pH 5.3–5.7 and 70°C; heat-labile above 75°C [3] [6]

  • β-Amylase:

  • Predominantly present in mature barley as a bound, inactive form; activated by proteolysis during germination
  • Functions as an exohydrolase, sequentially releasing β-maltose from the non-reducing ends of starch chains
  • Cannot bypass α-(1,6) branch points in amylopectin, leaving β-limit dextrins
  • Optimal activity at pH 5.1–5.3 and 60–65°C [3] [6]

Table 2: Comparative Properties of α-Amylase and β-Amylase in Malt

Propertyα-Amylaseβ-Amylase
Synthesis SiteAleurone layer during germinationPre-formed in endosperm (activated during modification)
Hydrolysis ModeEndo-actingExo-acting
Primary ProductsDextrins, maltotrioseMaltose
Optimal pH5.3–5.75.1–5.3
Optimal Temperature70°C (158°F)60–65°C (140–149°F)
ThermostabilityModerate (inactivated >75°C)Variable (Sd2H allele thermostable)

The synergistic interaction between these enzymes maximizes maltose yield: α-amylase creates new chain ends for β-amylase to attack. Genetic polymorphisms in barley β-amylase (Bmy1 locus on chromosome 4H) influence thermostability—the Sd2H allele possesses higher heat tolerance, enhancing sugar yield during mashing [6].

Proteolytic and β-Glucanase Activity in Cell Wall Degradation

Beyond amylolysis, proteases and cell wall-degrading enzymes critically determine malt functionality:

  • Proteolytic Enzymes:
  • Endoproteases (e.g., cysteine endoproteinases): Cleave internal peptide bonds in hordeins, solubilizing ~70% of storage proteins during malting [5].
  • Carboxypeptidases: Release free amino nitrogen (FAN)—notably proline and glutamine—essential for yeast metabolism [5] [8].
  • Aminopeptidases: Remove N-terminal amino acids from peptides.
  • Inadequate proteolysis reduces FAN, impairing fermentation; excessive breakdown diminishes foam stability in beer [5].

  • β-Glucanases:

  • Include endo-β-(1,3)- and endo-β-(1,4)-glucanases (e.g., Glb1 gene product)
  • Hydrolyze mixed-linkage β-glucans (up to 75% degraded during malting), reducing wort viscosity and improving filtration [1] [2].
  • Optimal activity at 40–45°C; largely inactivated during kilning above 50°C [1].

  • Limit Dextrinase:

  • Debranching enzyme (endo-α-(1,6)-glucosidase) cleaves branch points in amylopectin
  • Inhibited by endogenous limit dextrinase inhibitor (LDI) during germination; LDI denaturation during kilning liberates active enzyme for mashing [5].

Metabolic Pathways for Fermentable Sugar Production

The malting process establishes the enzymatic potential for converting starch into fermentable sugars—a process actualized during subsequent mashing. Key metabolic transformations include:

  • Starch Gelatinization:
  • When malt is mashed at 60–70°C, starch granules swell and gelatinize, making them accessible to amylases [5] [8].

  • Dextrinization to Sugars:

  • α-Amylase rapidly fragments starch into oligosaccharides (dextrins)
  • β-Amylase hydrolyzes dextrins into maltose (constituting 60–70% of fermentable sugars)
  • Limit dextrinase cleaves α-(1,6) bonds, releasing linear chains for β-amylase action
  • α-Glucosidase releases glucose from short dextrins and maltotriose [5]
  • Kilning-Induced Maillard Reactions:
  • During malt drying (typically 80–105°C), reducing sugars (glucose, maltose) react with amino acids via the Maillard reaction, generating melanoidins that contribute to beer color and flavor (e.g., toasted, caramel notes) [1] [7].
  • Higher kilning temperatures increase S-methylmethionine (SMM) conversion to dimethyl sulfide (DMS), influencing flavor profiles [10].

Table 3: Fermentable Sugars Generated During Mashing from Malt Enzymes

SugarEnzyme(s) ResponsibleApprox. % in WortFermentability
Maltoseβ-Amylase (+ α-amylase synergy)60–70%High
Glucoseα-Glucosidase, β-amylase (limited)10–15%High
Maltotrioseα-Amylase10–15%Moderate (yeast-dependent)
Dextrins (non-fermentable)Incomplete α-/β-amylase hydrolysis5–10%None

The enzymatic profile of malt—determined by barley genetics, steeping regime, germination duration, and kilning protocol—ultimately defines its diastatic power and suitability for brewing specific beer styles. Pale malts retain high enzymatic activity, enabling adjunct conversion, while highly kilned malts (e.g., chocolate malt) exhibit diminished enzymes but contribute color and flavor complexity [1] [7].

Properties

CAS Number

1366416-29-6

Product Name

Malt

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N-methylprop-2-en-1-amine

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

InChI

InChI=1S/C14H18N2/c1-3-9-16(2)10-8-12-11-15-14-7-5-4-6-13(12)14/h3-7,11,15H,1,8-10H2,2H3

InChI Key

GXCLVBGFBYZDAG-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CNC2=CC=CC=C21)CC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.